Strontium Ranelate-13C4 can be synthesized through various methods, including mechanochemical synthesis, which has been shown to be efficient and cost-effective . The compound belongs to the class of strontium salts and is characterized by its unique molecular structure that includes stable nonradioactive strontium ions bonded to ranelic acid.
The synthesis of Strontium Ranelate-13C4 typically involves combining strontium hydroxide with ranelic acid in a controlled environment to ensure proper reaction conditions. Mechanochemical synthesis has emerged as a preferred method due to its simplicity and effectiveness. This approach utilizes mechanical energy to induce chemical reactions, leading to the formation of the desired compound without the need for extensive heating or solvents .
During the mechanochemical synthesis, various analytical techniques are employed to characterize the resulting compound. Techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and scanning electron microscopy (SEM) are commonly used to confirm the structural integrity and purity of Strontium Ranelate-13C4. The mechanochemical process allows for the precise control of stoichiometry, ensuring that the final product meets specific pharmaceutical standards.
Strontium Ranelate-13C4 has a complex molecular structure represented by the formula . The incorporation of carbon isotopes (specifically ) in its structure is notable for research applications, particularly in tracing metabolic pathways in biological systems.
The molecular weight of Strontium Ranelate-13C4 is approximately 517.46 g/mol. Its structural features include two strontium ions coordinated with ranelic acid, which facilitates its biological activity by influencing bone cell behavior .
Strontium Ranelate-13C4 undergoes various chemical reactions that are crucial for its functionality in biological systems. Notably, it interacts with osteoblasts and osteoclasts, which are essential cells involved in bone remodeling. The compound enhances osteoblast proliferation while inhibiting osteoclast differentiation and activity .
In vitro studies have demonstrated that Strontium Ranelate-13C4 increases collagen synthesis and non-collagenous protein production in mature osteoblasts. Additionally, it has been shown to inhibit bone resorption through mechanisms involving the modulation of signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) .
The mechanism by which Strontium Ranelate-13C4 exerts its effects on bone metabolism involves several key processes:
Research indicates that Strontium Ranelate-13C4 enhances bone mineral density in subjects with osteoporosis, thereby reducing fracture risk. Its pharmacological profile suggests that it balances bone formation and resorption effectively .
Strontium Ranelate-13C4 appears as a white crystalline powder, soluble in water at physiological pH levels. Its stability under various conditions makes it suitable for pharmaceutical formulations.
The chemical properties include:
These properties are critical for ensuring effective delivery and bioavailability when administered as a therapeutic agent.
Strontium Ranelate-13C4 is primarily utilized in scientific research focused on osteoporosis treatment and bone health improvement. Its ability to modulate bone metabolism makes it valuable not only for clinical applications but also for studying metabolic pathways in osteogenesis and bone resorption processes.
Additionally, ongoing research explores its potential benefits in other conditions associated with altered bone metabolism, such as osteoarthritis . The compound's unique isotopic labeling also allows for advanced studies using nuclear magnetic resonance (NMR) spectroscopy to trace metabolic processes involving strontium in biological systems.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: